An In-depth Technical Guide to the Chemical Properties of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran
An In-depth Technical Guide to the Chemical Properties of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted chemical properties of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from analogous structures and established chemical principles to offer a robust predictive profile. The guide covers physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and an exploration of potential biological activities based on the known pharmacology of related pyran and brominated phenoxy ether derivatives. This document aims to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and similar molecules in the fields of medicinal chemistry and drug discovery.
Introduction
2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran is a halogenated ether containing a dibromophenoxy moiety linked to a tetrahydropyran ring. The presence of the electron-withdrawing bromine atoms on the phenyl ring and the flexible tetrahydropyran structure suggests potential for interesting chemical reactivity and biological activity. While specific data for this compound is scarce in publicly available literature, its structural motifs are present in a variety of biologically active molecules, including some with anticancer and antimicrobial properties. This guide aims to fill the knowledge gap by providing a detailed theoretical and comparative analysis.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄Br₂O₂ | [1][2][3] |
| Molecular Weight | 350.05 g/mol | [1][2][3] |
| CAS Number | 1257665-15-8 | [1][2][3] |
| Appearance | Predicted: Colorless to pale yellow oil or low melting solid | Inferred from similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted: Soluble in organic solvents (e.g., DMSO, DMF, dichloromethane, ethyl acetate); sparingly soluble in water. | Inferred from similar compounds[4][5][6] |
| Purity (Typical) | ≥96% | [1] |
Synthesis
A plausible and efficient method for the synthesis of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran is the Williamson ether synthesis.[7][8][9][10][11] This well-established reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the sodium salt of 2,4-dibromophenol (2,4-dibromophenoxide) would act as the nucleophile, attacking 2-(bromomethyl)tetrahydro-2H-pyran.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a general guideline based on the Williamson ether synthesis and may require optimization.
Materials:
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2,4-Dibromophenol
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Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-(Bromomethyl)tetrahydro-2H-pyran
-
Anhydrous tetrahydrofuran (THF)
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Ethyl acetate
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Alkoxide:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dibromophenol (1.0 eq).
-
Dissolve the phenol in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium 2,4-dibromophenoxide.
-
-
Ether Synthesis:
-
To the solution of the alkoxide, add a solution of 2-(bromomethyl)tetrahydro-2H-pyran (1.0 eq) in anhydrous THF dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran.
-
Predicted Spectral Data
While experimental spectra are not available, the expected spectral characteristics can be predicted based on the structure.
-
¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the dibromophenyl ring, the methylene protons of the -CH₂-O- bridge, and the protons of the tetrahydropyran ring. The aromatic protons would likely appear as complex multiplets in the downfield region (δ 7.0-8.0 ppm). The protons on the tetrahydropyran ring would appear in the upfield region (δ 1.5-4.0 ppm).
-
¹³C NMR: The spectrum would show characteristic signals for the aromatic carbons (some of which would be split by bromine), the carbons of the tetrahydropyran ring, and the methylene bridge carbon.
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Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (350.05 g/mol ). A characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4) would be a key diagnostic feature.[12][13]
Potential Biological Activities and Signaling Pathways
There is no direct experimental evidence for the biological activity of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran. However, the biological activities of structurally related compounds can provide insights into its potential therapeutic applications.
Inferred Biological Activities
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Anticancer Activity: Many pyran derivatives have demonstrated cytotoxic and antiproliferative effects against various cancer cell lines.[14][15][16] Additionally, polybrominated diphenyl ethers isolated from marine organisms have shown significant cytotoxicity.[17] The combination of the pyran moiety and the dibromophenoxy group in the target molecule suggests that it may possess anticancer properties.
-
Antimicrobial Activity: The tetrahydropyran scaffold is found in some antibacterial and antifungal agents.[18][19][20][21][22] The lipophilic nature of the dibromophenyl group could facilitate membrane disruption in microorganisms, suggesting potential antimicrobial activity.
-
Neuroprotective Effects: Certain pyran-containing compounds have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[23]
Hypothetical Signaling Pathway
Based on the known mechanisms of some anticancer pyran derivatives, a hypothetical signaling pathway for 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran could involve the induction of apoptosis through the modulation of key regulatory proteins.
Caption: A hypothetical apoptotic signaling pathway for the target compound.
Conclusion
While 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran remains a largely uncharacterized molecule, this technical guide provides a foundational understanding of its predicted chemical properties, a viable synthetic strategy, and a rationale for exploring its potential biological activities. The information presented herein is intended to stimulate further research into this and related compounds, which may hold promise for the development of new therapeutic agents. Experimental validation of the predicted properties and biological activities is a necessary next step to fully elucidate the potential of this molecule.
References
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- 2. 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran (1257665-15-8) for sale [vulcanchem.com]
- 3. calpaclab.com [calpaclab.com]
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- 5. 36603-49-3 CAS MSDS (2-(4-BROMOPHENOXY)TETRAHYDRO-2H-PYRAN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 2-(4-Bromophenoxy)tetrahydropyran, 98% | Fisher Scientific [fishersci.ca]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
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- 14. Pyran derivatives. Part XXI. Antiproliferative and cytotoxic properties of novel N-substituted 4-aminocoumarins, their benzo-fused derivatives, and some related 2-aminochromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Semisynthesis and Cytotoxic Evaluation of an Ether Analogue Library Based on a Polyhalogenated Diphenyl Ether Scaffold Isolated from a Lamellodysidea Sponge - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chemrevlett.com [chemrevlett.com]
- 20. Antimicrobial and Adjuvant Potencies of Di-n-alkyl Substituted Diazalariat Ethers - PMC [pmc.ncbi.nlm.nih.gov]
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